molecular formula C6H10O3 B12795461 7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- CAS No. 85761-63-3

7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)-

Cat. No.: B12795461
CAS No.: 85761-63-3
M. Wt: 130.14 g/mol
InChI Key: XIKDBJXQESOLPL-ARQDHWQXSA-N
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Description

7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- is a bicyclic organic compound with the molecular formula C6H10O3. This compound is characterized by its unique oxabicyclo structure, which includes an oxygen bridge and two hydroxyl groups. It is also known by other names such as 1,2-Epoxycyclohexane-3,4-diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)heptane-2,3-diol typically involves the epoxidation of cyclohexene followed by dihydroxylation. One common method is the use of peracids such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by osmium tetroxide (OsO4) for the dihydroxylation step. The reaction conditions usually involve:

    Epoxidation: Cyclohexene is reacted with m-CPBA in an inert solvent like dichloromethane at room temperature.

    Dihydroxylation: The resulting epoxide is then treated with OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: TsCl in the presence of a base like pyridine, or SOCl2 in the presence of a tertiary amine.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of tosylates or chlorides.

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane-2,3-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, where it can inhibit or activate enzymatic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Similar in structure but lacks the diol functionality.

    1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.

    7-Oxabicyclo(2.2.1)heptane: A related bicyclic compound with a different ring structure.

Uniqueness

7-Oxabicyclo(4.1.0)heptane-2,3-diol is unique due to its combination of an oxabicyclo structure and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

85761-63-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1S,2S,3R,6R)-7-oxabicyclo[4.1.0]heptane-2,3-diol

InChI

InChI=1S/C6H10O3/c7-3-1-2-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m1/s1

InChI Key

XIKDBJXQESOLPL-ARQDHWQXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](O2)[C@H]([C@@H]1O)O

Canonical SMILES

C1CC2C(O2)C(C1O)O

Origin of Product

United States

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